Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
Description
Lithium 1-oxo-1λ⁴,3-dithian-2-ide is a sulfur-containing lithium salt characterized by a dithian ring system with an oxo group and hypervalent sulfur (λ⁴ notation).
Properties
CAS No. |
60349-88-4 |
|---|---|
Molecular Formula |
C4H7LiOS2 |
Molecular Weight |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
InChI Key |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CS[CH-]S(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
Scientific Research Applications
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Hexafluorinated Dithiazine Lithium Salts
lists compounds such as Lithium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1λ⁶,3λ⁶,2-dithiazinan-2-ide, which share a dithiazine backbone but differ in substituents and sulfur oxidation states. Key distinctions include:
- Fluorination: The hexafluoro derivatives exhibit enhanced thermal and chemical stability due to electron-withdrawing fluorine substituents, whereas the non-fluorinated 1-oxo analog may display higher reactivity in nucleophilic environments .
(b) Lithium Disulfonimides
Compounds like Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-Disulfonimide () feature sulfonimide anions with high charge delocalization. These are widely used as electrolytes in lithium-ion batteries due to their superior ionic conductivity. In contrast, the 1-oxo-dithian structure may offer weaker ion dissociation, limiting its utility in battery applications without further functionalization .

(c) Lithium Thian Derivatives
references 4-amino-1-imino-1λ⁶-thian-1-one dihydrochloride, a thian-based lithium salt with an imino group. The absence of a dithian ring in this compound reduces chelation capacity compared to Lithium 1-oxo-1λ⁴,3-dithian-2-ide, which could enhance metal-binding efficiency in catalytic systems .
Solubility and Stability Trends
While direct solubility data for Lithium 1-oxo-1λ⁴,3-dithian-2-ide are unavailable, Table 2 in highlights solubility trends for lithium compounds in aqueous systems. For example:
- Lithium carbonate : 13 g/L (low solubility due to strong ionic lattice).
- Lithium hydroxide : 12.8 g/L (moderate solubility).
- Sulfonimide salts: Higher solubility in organic solvents (e.g., >500 g/L in DMF), suggesting that fluorinated or sulfonimide analogs of the 1-oxo-dithian compound may outperform it in non-aqueous applications .
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